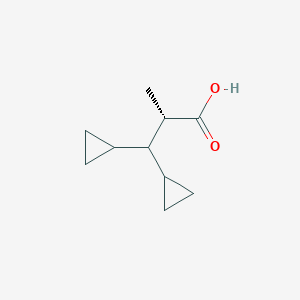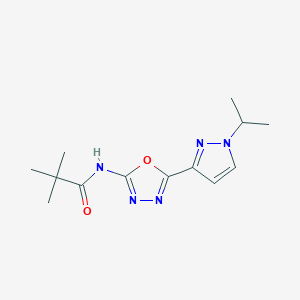
2-Chloro-N-(2,2-difluoroethyl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,2-difluoroethyl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(2,2-difluoroethyl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide is still not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters, particularly those involved in pain and inflammation pathways. It has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
2-Chloro-N-(2,2-difluoroethyl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain and inflammation, as well as to exhibit anticonvulsant and anxiolytic properties. Additionally, it has been shown to be well-tolerated and to have a low potential for abuse and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-(2,2-difluoroethyl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide is its potent pharmacological effects, which make it a promising candidate for the treatment of a range of conditions. Additionally, it has been shown to be well-tolerated and to have a low potential for abuse and dependence. However, one limitation of this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(2,2-difluoroethyl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide. One area of interest is the elucidation of its mechanism of action, which may help to guide the development of more effective pharmacological interventions. Additionally, further research is needed to explore its potential applications in the treatment of chronic pain, inflammation, epilepsy, and anxiety disorders. Finally, the development of more efficient and scalable synthesis methods may help to increase its availability for research purposes.
Métodos De Síntesis
The synthesis method of 2-Chloro-N-(2,2-difluoroethyl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide involves the reaction between 2-chloro-N-(2,2-difluoroethyl)acetamide and 1-methylsulfonylpiperidine-4-amine in the presence of a suitable base. This reaction leads to the formation of 2-Chloro-N-(2,2-difluoroethyl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide as a white solid.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2,2-difluoroethyl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide has been extensively studied for its pharmacological properties. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, it has been shown to possess anticonvulsant and anxiolytic properties, indicating its potential application in the treatment of epilepsy and anxiety disorders.
Propiedades
IUPAC Name |
2-chloro-N-(2,2-difluoroethyl)-N-(1-methylsulfonylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClF2N2O3S/c1-19(17,18)14-4-2-8(3-5-14)15(7-9(12)13)10(16)6-11/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHHLIORFKVERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N(CC(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,2-difluoroethyl)-N-(1-methanesulfonylpiperidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455208.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2455210.png)
![Tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2455211.png)

![2,3-Dimethyl-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2455216.png)

![3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine](/img/structure/B2455218.png)
![N-cyclopentyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2455220.png)

![5-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]oxolan-2-one](/img/structure/B2455223.png)


![5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455227.png)